Diglyceryl monomyristate
Description
Structure
2D Structure
Properties
CAS No. |
107615-28-1 |
|---|---|
Molecular Formula |
C20H40O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)26-17-19(23)16-25-15-18(22)14-21/h18-19,21-23H,2-17H2,1H3 |
InChI Key |
GGCDQHOMAXJOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Biorefining Approaches for Diglyceryl Monomyristate Analogs
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve desired molecular structures. For diglyceryl monomyristate analogs, this often involves the use of lipases as biocatalysts for esterification and glycerolysis reactions.
Esterification Reactions of Glycerol (B35011) and Fatty Acids for Monoglyceride Production
The direct esterification of glycerol with a fatty acid, such as myristic acid, is a fundamental step in the synthesis of monoglycerides (B3428702), which can be further reacted to form diglyceryl esters. Enzymatic catalysis, typically employing lipases, is preferred for this reaction due to the enzyme's regioselectivity, which favors the formation of specific isomers.
Lipases such as those from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei are commonly used. mdpi.com The reaction involves the direct condensation of a fatty acid with one of the hydroxyl groups of glycerol. This process is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester. scispace.com
Glycerolysis of Triglycerides and Subsequent Purification Strategies
Glycerolysis is a transesterification reaction between a triglyceride and glycerol to produce a mixture of monoglycerides and diglycerides. google.com This method is widely used in industry for the production of emulsifiers. The reaction can be catalyzed by either chemical catalysts at high temperatures (220-250°C) or, more advantageously, by lipases under milder conditions. google.com Enzymatic glycerolysis offers higher product purity and lower energy consumption. researchgate.net
Following the glycerolysis reaction, a mixture of unreacted starting materials and various glycerides is obtained. The purification of the desired this compound analogs from this complex mixture is a critical step. Common purification strategies include:
Molecular Distillation: This technique is effective for separating components based on their molecular weight and is particularly suitable for heat-sensitive compounds like glycerides. It is often used to obtain high-purity monoglycerides. researchgate.netresearchgate.net
Solvent Extraction: This method utilizes the differential solubility of the components in a solvent system to separate them. google.com
Chromatography: Techniques like column chromatography can be employed for the fine purification of specific glyceride isomers, although it is more common in laboratory-scale synthesis. aocs.orgfao.org
Influence of Reaction Parameters on Esterification Efficiency
The efficiency of the enzymatic esterification for producing this compound analogs is significantly influenced by several reaction parameters.
The molar ratio of the substrates (diglycerol and myristic acid or their precursors) plays a crucial role in determining the product distribution. An excess of diglycerol (B53887) can favor the formation of monoesters. The enzyme loading, which is the amount of enzyme used relative to the substrates, also affects the reaction rate. Higher enzyme concentrations generally lead to faster reaction rates, but an optimal loading must be determined to balance cost and efficiency.
The following interactive table summarizes the effect of substrate molar ratio and enzyme loading on the synthesis of polyglycerol fatty acid esters (PGFEs), which are analogs of this compound.
| Molar Ratio (Polyglycerol:Fatty Acid) | Enzyme Loading (wt%) | Esterification Efficiency (%) | Reference |
| 1.35:1 | 1.41 | 69.37 (L-PGFEs) | google.com |
| 1.35:1 | 1.41 | 67.34 (M-PGFEs) | google.com |
| 1.35:1 | 1.41 | 71.68 (S-PGFEs) | google.com |
L-PGFEs: Long-carbon fatty acid polyglycerol esters; M-PGFEs: Medium-carbon fatty acid polyglycerol esters; S-PGFEs: Short-carbon fatty acid polyglycerol esters.
The reaction time is another critical parameter that needs to be optimized to achieve maximum conversion without leading to unwanted side reactions. The progress of the reaction is typically monitored over time to determine the optimal duration.
The choice of solvent, or the decision to conduct the reaction in a solvent-free system, also has a significant impact. The polarity of the solvent can influence the enzyme's activity and stability, as well as the solubility of the substrates. Solvent-free systems are often preferred for being more environmentally friendly and for simplifying downstream processing. google.com
The interactive table below illustrates the influence of reaction time on the synthesis of PGFEs.
| Reaction Time (h) | Reaction Temperature (°C) | Esterification Efficiency (%) | Reference |
| 6 | 84.48 | 69.37 (L-PGFEs) | google.com |
| 6 | 84.48 | 67.34 (M-PGFEs) | google.com |
| 6 | 84.48 | 71.68 (S-PGFEs) | google.com |
Biotechnological Production Systems for Glycerol Derivatives
Biotechnological production systems offer a sustainable alternative for the synthesis of glycerol and its derivatives. These methods often utilize microorganisms to convert renewable feedstocks into valuable chemicals.
Glycerol itself is a major byproduct of the biodiesel industry and can be produced through the fermentation of sugars by certain yeasts, such as Saccharomyces cerevisiae, and bacteria. researchgate.netdiplomatacomercial.comnih.gov While the direct microbial production of diglycerol is not yet well-established, the biotechnologically produced glycerol serves as a key renewable starting material for the subsequent chemo-enzymatic synthesis of this compound and its analogs. google.com
Research is ongoing to develop microbial strains and fermentation processes that can directly produce a wider range of glycerol derivatives, including oligoglycerols like diglycerol. google.com The use of metabolic engineering to modify the metabolic pathways of microorganisms holds promise for the future development of efficient and sustainable biotechnological routes to these compounds. diplomatacomercial.com
Enzymatic Catalysis in High-Purity Acylglycerol Synthesis
Enzymatic catalysis, particularly utilizing lipases, has emerged as a highly specific and efficient methodology for synthesizing high-purity acylglycerols, including analogs of this compound. This approach offers significant advantages over traditional chemical methods, primarily due to the mild reaction conditions and the high chemo-, regio-, and stereoselectivity of enzymes, which minimizes the formation of undesirable byproducts. hilarispublisher.comresearchgate.netudelar.edu.uymedcraveonline.com
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are widely employed for the synthesis of acylglycerols through esterification, transesterification, or glycerolysis. hilarispublisher.commedcraveonline.com The synthesis of structured lipids and specific partial glycerides, such as diacylglycerols (DAGs), is a key area of research. For instance, 1,3-diacylglycerols are of particular interest as low-calorie food ingredients because they are metabolized differently than triacylglycerols, potentially reducing the resynthesis of triacylglycerols in the enterocyte. frontiersin.org
Several lipases have been investigated for their efficacy in acylglycerol synthesis. Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei), are frequently used due to their stability and reusability. frontiersin.orgmdpi.comresearchgate.net Research has shown that reaction conditions significantly influence the yield and purity of the target acylglycerol. Key variables include the type of biocatalyst, the molar ratio of substrates (e.g., fatty acid to glycerol), temperature, and the use of solvent-free systems to create more sustainable processes. frontiersin.orgresearchgate.net
One of the challenges in enzymatic glycerolysis is the low miscibility of glycerol with the lipid phase. To overcome this, strategies such as adsorbing glycerol onto silica (B1680970) gel have been employed to increase the interfacial area for the enzyme, thereby improving reaction rates. frontiersin.orgresearchgate.net For example, in the synthesis of short- and medium-chain DAGs, lipases like Lipozyme RM IM and Lipase (B570770) PLG (Alcaligenes sp.) showed significantly higher DAG production when glycerol was adsorbed on silica. frontiersin.org
Achieving high purity is a critical aspect of acylglycerol synthesis. A multi-step process can be employed, which involves an initial lipase-catalyzed esterification followed by purification steps. nih.gov For instance, a process to produce extremely pure triacylglycerols (TAGs) involved an initial esterification, followed by a selective hydrolysis of lower glycerides (mono- and diacylglycerols) into free fatty acids using a specific mono- and di-acylglycerol lipase, and a final separation via molecular distillation at low temperatures. nih.gov This highlights the necessity of downstream processing to achieve food or pharmaceutical-grade purity. hilarispublisher.com
Table 1: Comparison of Different Lipases in Diacylglycerol (DAG) Synthesis This table summarizes the performance of various lipases under specific reaction conditions as documented in research literature.
| Lipase | Source Organism | DAG Yield (%) | Reaction Time (h) | Key Condition |
| Novozym 435 | Candida antarctica | 52.0 | 32 | Glycerol adsorbed on silica |
| Lipozyme RM IM | Rhizomucor miehei | 60.7 | 32 | Glycerol adsorbed on silica |
| Lipase PLG | Alcaligenes sp. | 55.2 | 48 | Glycerol adsorbed on silica |
| Lipase SL | Serratia liquefaciens | 28.3 | - | Glycerol adsorbed on silica |
| Lipase TL | Thermomyces lanuginosus | 25.2 | - | Glycerol adsorbed on silica |
| Data sourced from Frontiers in Bioengineering and Biotechnology. frontiersin.org |
Sustainable Biorefinery Concepts for Glycerol Utilization
Glycerol has transitioned from a valuable co-product to a low-cost, abundant raw material, largely due to the rapid expansion of the biodiesel industry. acs.org For every 9 kg of biodiesel produced, approximately 1 kg of crude glycerol is generated. acs.org This surplus has driven the development of glycerol-based biorefineries, which aim to convert this byproduct into a wide range of value-added chemicals and fuels, thereby improving the economic viability and sustainability of biodiesel production. acs.orgmdpi.comnih.govresearchgate.netnih.gov
A glycerol biorefinery integrates various conversion processes to transform crude glycerol into a portfolio of marketable products. rsc.org The crude nature of the glycerol, which contains impurities like methanol, water, salts, and soaps, presents a significant challenge. mdpi.comfrontiersin.org Therefore, purification is often a necessary first step, involving processes like acidification, neutralization, and distillation to achieve the purity required for catalytic conversion. frontiersin.orgvaisala.comresearchgate.netmdpi.com
The valorization of glycerol can proceed through several pathways:
Chemical Conversion: This is the most studied route and involves processes like oxidation, hydrogenolysis, esterification, and dehydration to produce chemicals such as acrolein, 1,2-propanediol, 1,3-propanediol, and succinic acid. mdpi.comnih.govnih.gov These products serve as building blocks for polymers, resins, and other industrial applications.
Biological/Biochemical Conversion: This pathway utilizes microorganisms (like fungi, microalgae, and bacteria) or enzymes to convert glycerol into products such as ethanol, hydrogen, organic acids (e.g., lactic acid, propionic acid), and poly-3-hydroxybutyrate. nih.govnih.govmdpi.combenthamdirect.com Biochemical routes are often favored for their potential environmental benefits. nih.gov A major challenge is finding microbial strains that are tolerant to the impurities present in crude glycerol. benthamdirect.com
Thermochemical Conversion: This involves processes like pyrolysis or reforming to produce energy or synthesis gas (syngas). mdpi.com
The selection of a particular conversion route within a biorefinery concept depends on techno-economic factors and market demand for the final products. nih.gov Life-cycle analyses have shown that glycerol-based processes for producing chemicals like lactic acid and glycerol carbonate are particularly promising from both an environmental and economic standpoint when compared to conventional petrochemical routes. rsc.org By integrating different conversion processes, a biorefinery can maximize the value derived from the glycerol feedstock, reduce waste, and decrease CO2 emissions and energy requirements compared to standalone processes. rsc.org
Table 2: Potential Value-Added Products from Glycerol Biorefining This table outlines various products that can be synthesized from glycerol through different conversion routes, forming the basis of a sustainable biorefinery.
| Product | Conversion Route | Potential Applications |
| 1,3-Propanediol | Biochemical / Chemical | Polymer synthesis (e.g., polytrimethylene terephthalate), cosmetics, solvents |
| 1,2-Propanediol | Chemical (Hydrogenolysis) | Antifreeze, unsaturated polyester (B1180765) resins, functional fluids |
| Acrolein | Chemical (Dehydration) | Precursor for acrylic acid and methionine |
| Ethanol | Biochemical (Fermentation) | Biofuel, solvent, chemical intermediate |
| Succinic Acid | Biochemical (Fermentation) | Platform chemical for biodegradable polymers and solvents |
| Lactic Acid | Biochemical (Fermentation) | Production of polylactic acid (PLA), food and pharmaceutical industries |
| Glycerol Carbonate | Chemical | Solvent, component in electrolytes, chemical intermediate |
| Information compiled from multiple sources. mdpi.comnih.govrsc.org |
Advanced Structural Characterization and Self Assembly Phenomena
Spectroscopic and Chromatographic Elucidation of Acylglycerol Esters
Spectroscopic and chromatographic techniques provide a powerful synergistic approach for the comprehensive analysis of acylglycerol esters. While spectroscopy offers insights into the molecular bonding and functional groups, chromatography excels at separating complex mixtures into their individual components, allowing for precise identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like diglyceryl monomyristate. When coupled with advanced detection methods, HPLC provides high-resolution separation and sensitive detection of various acylglycerol species.
Gradient-elution HPLC is particularly effective for separating complex mixtures of lipids with a wide range of polarities. science.govlth.se In this technique, the composition of the mobile phase is systematically varied during the chromatographic run, allowing for the sequential elution of compounds with different affinities for the stationary phase. lth.se For acylglycerol analysis, a common approach involves a reversed-phase column where the mobile phase transitions from a more polar to a less polar solvent.
Evaporative Light Scattering Detection (ELSD) is an ideal detector for analyzing non-chromophoric compounds like acylglycerols. The principle of ELSD involves three steps: nebulization of the column eluent into a fine aerosol, evaporation of the mobile phase solvent in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. peakscientific.com The intensity of the scattered light is proportional to the mass of the analyte. ELSD is compatible with gradient elution because the response is independent of the mobile phase composition, a significant advantage over detectors like refractive index detectors. peakscientific.comrsc.org
A typical gradient HPLC-ELSD method for the separation of acylglycerols might employ a C18 column with a mobile phase gradient of water and acetonitrile or methanol. fishersci.com This setup allows for the separation of mono-, di-, and triglycerides, as well as their isomers.
Table 1: Illustrative Gradient Elution Program for Acylglycerol Separation
| Time (minutes) | % Solvent A (e.g., Water/Methanol) | % Solvent B (e.g., Acetonitrile/Isopropanol) |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
This table represents a generalized gradient profile. Actual conditions would be optimized based on the specific acylglycerol mixture and column chemistry.
HPLC with ELSD is a powerful tool for the qualitative and quantitative analysis of mixtures containing mono-, di-, and triglycerides. researchgate.netaocs.org The separation is based on the polarity of the molecules; triglycerides, being the least polar, elute last in a reversed-phase system, while monoglycerides (B3428702), the most polar, elute first. Diglycerides elute at intermediate retention times. This technique can effectively resolve complex mixtures of these esters, providing valuable information on the composition of lipid-based products. researchgate.net The method's ability to separate positional isomers of mono- and diglycerides is a notable advantage. researchgate.net
Table 2: Typical Retention Time Ranges for Acylglycerol Classes in Reversed-Phase HPLC
| Acylglycerol Class | Typical Retention Time Range (minutes) |
| Monomyristin | 5 - 10 |
| This compound | 10 - 15 |
| Trimyristin | 15 - 20 |
Retention times are illustrative and can vary significantly based on the specific HPLC method parameters.
Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. tcichemicals.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.
Derivatization chemically modifies the analyte to alter its physicochemical properties. weber.hu For acylglycerols, the most common derivatization strategy is silylation, which involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group. tcichemicals.comunit.noiupac.org This process significantly reduces the polarity and increases the volatility of the molecule.
The resulting trimethylsilyl ethers are more thermally stable and produce sharper chromatographic peaks. unit.no A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). iupac.org The reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent.
When GC is coupled with a mass spectrometer (MS), it becomes a powerful tool for both separation and identification of unknown compounds. creative-proteomics.com As the derivatized acylglycerols elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the definitive identification of the compound by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. creative-proteomics.com
For a TMS-derivatized this compound, the mass spectrum would exhibit characteristic fragment ions that can be used to deduce its structure. For instance, the loss of a methyl group ([M-15]+) is a common fragmentation pathway for TMS derivatives. unit.no Other specific fragment ions can provide information about the positions of the fatty acid and the glycerol (B35011) backbone. unit.nonih.gov
Table 3: Common Ions in the Mass Spectrum of a TMS-Derivatized Diglyceride
| m/z (mass-to-charge ratio) | Interpretation |
| [M-15] | Loss of a methyl group from a TMS group |
| [M-90] | Loss of trimethylsilanol |
| Characteristic fatty acid ions | Ions corresponding to the myristoyl acyl chain |
M represents the molecular weight of the derivatized molecule. The specific m/z values would depend on the exact structure of the this compound isomer.
Application of Specialized Spectroscopic Methods for Ester Identification
Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of the defining ester linkage. The analysis of polyglycerol fatty acid esters using Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands that signify the key functional groups. tandfonline.comresearchgate.net
The most prominent absorption peak for an ester is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1730-1750 cm⁻¹. researchgate.net For polyglycerol esters, this strong band is observed around 1740 cm⁻¹, confirming the presence of the ester group. researchgate.net Another significant absorption is the C-O stretching vibration, which for esters, is typically found in the fingerprint region between 1000 and 1300 cm⁻¹. Specifically for polyglycerol esters, a characteristic peak corresponding to the C-O stretching of the ester linkage is observed between 1050-1187 cm⁻¹. researchgate.netresearchgate.net
Additionally, the presence of hydroxyl (-OH) groups from the diglyceryl moiety is confirmed by a broad absorption band in the region of 3050-3600 cm⁻¹. researchgate.netresearchgate.net The stretching of C-H bonds in the alkyl chain of the myristate group and the glycerol backbone is observed in the 2800-3000 cm⁻¹ range. researchgate.net
The following table summarizes the characteristic FTIR absorption bands for polyglycerol esters, which are applicable to the structural identification of this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3050 - 3600 (broad) |
| Alkyl (C-H) | Stretching | 2800 - 3000 |
| Ester Carbonyl (C=O) | Stretching | ~1740 (strong) |
| Ester (C-O) | Stretching | 1050 - 1187 |
This table presents compiled data from spectroscopic analyses of polyglycerol esters. researchgate.netresearchgate.net
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule and does not produce an ESR signal, the technique is highly valuable for studying its behavior in more complex systems and for investigating related compounds, particularly in the context of free radical reactions and the characterization of self-assembled structures. nih.govresearchgate.net
One significant application of ESR is in the study of lipid peroxidation, where free radicals react with fatty acid chains. nih.gov In systems containing this compound, ESR can be used to detect and identify lipid-derived radicals formed during oxidative stress. nih.gov The spin-trapping technique, where a "spin trap" molecule reacts with unstable radicals to form a more stable radical adduct, is often employed. This allows for the characterization of transient radical species that would otherwise be undetectable. researchgate.net
Another powerful application of ESR is the use of spin labels to probe the microenvironment of micelles and other self-assembled structures. news-medical.net A stable radical, typically a nitroxide-containing molecule, is attached to a surfactant or a molecule that partitions into the micelle. nih.govnih.gov The resulting ESR spectrum provides information about the local mobility, polarity, and accessibility of the spin label's environment. news-medical.net For instance, by incorporating a spin-labeled fatty acid into micelles formed by this compound, one could obtain detailed insights into the fluidity and structure of the micellar core and interface. nih.govmdpi.com This method has been successfully used to characterize the dynamic properties of micelles and vesicles, revealing details about the coexistence of different aggregate types and the rotational correlation times of molecules within these structures. nih.gov
Supramolecular Assembly and Phase Behavior in Complex Systems
The self-assembly of amphiphilic molecules like this compound into supramolecular structures is a key aspect of their functionality. In nonpolar organic solvents, these molecules can form reverse micelles, where the hydrophilic diglyceryl headgroups form a core and the hydrophobic myristate tails extend into the solvent. Small-Angle X-ray Scattering (SAXS) is a primary technique for characterizing the shape, size, and arrangement of these nanoscale structures in solution. scispace.comacs.org
SAXS analysis of related compounds, such as diglycerol (B53887) monolaurate, in organic solvents like styrene (B11656) has provided significant insights into the behavior of diglycerol-based surfactants. scispace.comnih.gov The scattering data, often analyzed using methods like the Generalized Indirect Fourier Transformation (GIFT), can reveal detailed morphological information without a priori model assumptions. scispace.comacs.org
SAXS studies have demonstrated that diglycerol fatty acid esters spontaneously self-assemble into reverse micelles in organic solvents. scispace.com For diglycerol monolaurate in styrene, the data strongly supports the formation of ellipsoidal prolate-type reverse micelles under ambient conditions. scispace.comnih.gov An ellipsoid prolate is a spheroid that is elongated along one axis, resembling a rugby ball. This elongated shape is a deviation from a simple spherical micelle and is influenced by the packing of the surfactant molecules. nih.gov The analysis of SAXS patterns can determine the key dimensions of these micelles, such as the major and minor axes of the ellipsoid. rsc.org For prolate spheroids, the polar radius is greater than the equatorial radius. nih.gov
The table below presents morphological parameters for diglycerol monolaurate (C12G2) reverse micelles in styrene at a 10% concentration at 25°C, as determined by SAXS.
| Parameter | Description | Value |
| Rmax | Maximum radius of the micelle | 10.5 nm |
| Rc,max | Maximum radius of the core | 4.5 nm |
| Nagg | Aggregation number | 215 |
| Morphology | Shape of the reverse micelle | Ellipsoidal Prolate |
Data derived from studies on diglycerol monolaurate in styrene. scispace.com
The size and aggregation number of reverse micelles formed by diglycerol esters are highly dependent on the surfactant concentration. scispace.com SAXS experiments have shown that as the concentration of diglycerol monolaurate in styrene increases, the micelles grow, and the micellar aggregation number (Nagg) increases. scispace.comnih.gov This phenomenon is described as concentration-induced one-dimensional micellar growth, where the micelles elongate further into prolate ellipsoids. scispace.com
This growth is also supported by rheological data, where the relative viscosity of the solution increases more steeply with concentration than would be expected for a dispersion of simple spherical particles, a characteristic of the presence of elongated, interacting structures. scispace.com The study of glycerol α-monomyristate in various organic solvents also confirms that the size of reverse micelles increases with surfactant concentration. acs.org This behavior is crucial for controlling the properties of these solutions for various applications.
The following table illustrates the effect of concentration on the aggregation number of diglycerol monolaurate reverse micelles in styrene at 25°C.
| Concentration of C12G2 (%) | Aggregation Number (Nagg) |
| 5 | 130 |
| 10 | 215 |
| 15 | 280 |
| 20 | 330 |
Data derived from studies on diglycerol monolaurate in styrene. scispace.com
Lamellar Liquid Crystalline Phases and Dispersions
This compound readily forms lamellar liquid crystalline phases (Lα) in the presence of a solvent, typically water. These structures consist of bilayers of the surfactant molecules separated by layers of the solvent.
The transition from a solid (α-solid) to a lamellar liquid crystal (Lα) phase is a key characteristic of this compound. This transformation occurs upon heating, and the melting temperature of the solid phase is largely independent of the surfactant's concentration in an oil-based system. Techniques such as Differential Scanning Calorimetry (DSC) are instrumental in determining the temperatures and enthalpy changes associated with these phase transitions. X-ray diffraction (XRD) is another powerful tool used to characterize the long-range order of the lamellar structures in both the solid and liquid crystalline states.
In dilute aqueous systems, this compound can exist as dispersions of its solid or liquid crystalline phases. At lower temperatures, it may form a dispersion of solid surfactant particles. As the temperature increases, these can transform into dispersions of the lamellar liquid crystalline phase. The stability and morphology of these dispersions are influenced by factors such as surfactant concentration and the presence of other components in the system. In dilute regions, dispersions of the Lα phase can be observed, and as the concentration of an oil phase increases, excess oil may separate from the Lα phase.
Influence of Environmental Factors on Self-Assembly
The self-assembly of this compound is highly sensitive to its surrounding environment. Factors such as solvent polarity, the length of its hydrocarbon tail, and the presence of water play a crucial role in determining the final supramolecular architecture.
The polarity of the solvent significantly impacts the self-assembly process. In aqueous environments, the hydrophobic effect drives the aggregation of the myristate tails, leading to the formation of micelles or liquid crystalline phases. In non-polar solvents, reverse micelles are typically formed. The addition of polar organic solvents can influence the temperature at which phase transitions occur.
Hydration, the interaction of water molecules with the hydrophilic headgroups of the surfactant, is fundamental to the formation of micelles and liquid crystalline phases in aqueous systems. The degree of hydration affects the effective size of the headgroup, which in turn influences the packing parameter and the resulting aggregate morphology.
Water activity (a_w), a measure of the availability of water in a system, also plays a significant role. Lowering the water activity, for instance by adding co-solutes, can impact the hydration of the surfactant headgroups and thereby alter the critical micelle concentration (CMC) and the stability of the self-assembled structures. In polyglycerol esters, the solubility in water is highly dependent on the hydrophilic-lipophilic balance, which is influenced by the degree of hydration.
| Parameter | Influence on Self-Assembly of this compound and Related Esters |
| Temperature | Induces transitions from solid to liquid crystalline phases and further to micellar solutions. |
| Solvent Polarity | Dictates the type of self-assembled structure (e.g., normal micelles in water, reverse micelles in oil). |
| Hydrocarbon Chain Length | Affects phase transition temperatures and the type of liquid crystalline phase formed. |
| Hydration/Water Activity | Crucial for the formation and stability of micelles and liquid crystalline phases in aqueous systems. |
Interactions with Biomolecular and Colloidal Systems
Emulsion and Foaming System Stabilization Mechanisms
Mono- and diglycerides (MDGs) are widely utilized as emulsifiers to enhance the physical properties and stability of emulsions. researchgate.net Their effectiveness stems from their ability to adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around droplets. bohrium.com The specific behavior of these emulsifiers and the properties of the interfacial film are critical to the long-term stability of an emulsion. researchgate.net
The stabilization of emulsions by glycerol (B35011) esters like diglyceryl monomyristate is closely linked to the properties of the interfacial film they form. Monoglycerides (B3428702), in particular, demonstrate a high affinity for the polar liquid/oil interface. nih.govacs.org In some systems, they can crystallize at this interface, forming specific polymorphic structures such as the inverse-lamellar (Lα) polymorph. nih.govacs.org These crystalline structures, which can manifest as plate-like crystals, contribute significantly to the viscoelasticity of the interface, creating a robust film that provides substantial stability against droplet coalescence. nih.govacs.org
Diglycerides, in contrast, tend to crystallize into different polymorphs (e.g., β-polymorphs) that form spherulitic structures. nih.govacs.org These spherulites are more inclined to assemble into a percolating network within the continuous phase of the emulsion. nih.govacs.org This network structure provides a different mode of stabilization, known as network stabilization, which physically entraps and immobilizes the suspended droplets. nih.govacs.org Therefore, a commercial mixture containing both mono- and diglycerides can offer a bifunctional stabilization mechanism: interfacial stabilization from the monoglyceride component and bulk network stabilization from the diglyceride component. nih.govacs.org
The addition of mono- and diglycerides to emulsions has a direct impact on the droplet size and its distribution, which are key factors in determining emulsion stability. researchgate.net Emulsions formulated with MDGs often exhibit smaller oil droplets and lower polydispersity indices compared to systems stabilized by proteins alone. researchgate.net For instance, the inclusion of 0.2% MDGs in a model emulsion resulted in oil droplets that were 15–30% smaller. researchgate.net This reduction in size and narrowing of the size distribution enhances stability against creaming, a process where droplets migrate under gravity to form a concentrated layer. researchgate.net
Table 1: Effect of Monoglyceride (MG) Content on Emulsion Stability
This table illustrates the relationship between the percentage of monoglyceride in an emulsifier mixture and the stability of the resulting mayonnaise emulsion, as determined by centrifugation.
| Emulsifier Sample ID | MG-DG-TG Ratio (%) | Emulsion Stability (%) |
| E1 | 40-50-10 | 59.8 ± 0.4 |
| E2 | 50-50 | 63.3 ± 0.3 |
| E3 | 60-40 | 62.4 ± 2.0 |
| E4 | 70-30 | 64.5 ± 0.3 |
| E5 | 80-20 | 65.3 ± 3.4 |
| E6 | 90-10 | 70.8 ± 1.0 |
| E7 | 98 | 73.4 ± 0.9 |
| Control | No Emulsifier | 51.9 ± 1.9 |
Source: Adapted from Erdoğan et al., 2018. nih.gov
The rheological, or flow, behavior of an emulsion is a complex function of droplet interactions and the properties of the continuous phase. mdpi.comdntb.gov.ua While the presence of a liquid crystal phase formed by the emulsifier is important for creating monodisperse and stable nano-emulsions, there is not always a direct, clear relationship between the bulk rheological measurements and the final droplet size distribution. mdpi.com However, the viscoelastic properties of the emulsion, characterized by the storage (G') and loss (G'') moduli, are indicative of its internal structure. mdpi.com The network of crystallized diglycerides can significantly increase the mechanical modulus of the system, contributing to a more solid-like, viscoelastic behavior. nih.govacs.org The intrinsic nonlinearity parameter (Q₀), derived from Fourier-transform rheology, can be used to analyze droplet dispersion states by separating the structural contributions of polymers and droplets. nih.gov
Starch-Lipid Complexation and Polysaccharide Interactions
Glycerol esters such as this compound can interact with polysaccharides, most notably starch. This interaction leads to the formation of starch-lipid complexes, which can significantly alter the functional properties of starch, including gelatinization and retrogradation. nih.gov These complexes are a specific type of resistant starch (RS5), which is known for its reduced digestibility. nih.gov
Starch retrogradation is a process where the amylose (B160209) and amylopectin (B1267705) chains in gelatinized starch reassociate into an ordered, crystalline structure, leading to undesirable changes like staling in baked goods. doaj.orgnih.gov Glycerol esters, particularly monoglycerides, are effective inhibitors of starch retrogradation. cerealsgrains.orgbohrium.com They function by forming complexes with amylose, which reduces the availability of these linear chains to recrystallize. researchgate.netresearchgate.net
The addition of glycerol monostearate (GMS) has been shown to reduce the degree of retrogradation by interfering with this reordering process. doaj.orgbohrium.com Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) analyses confirm that GMS can decrease the relative crystallinity of starch gels during storage. doaj.orgbohrium.com This anti-retrogradation effect is attributed to the formation of amylose-lipid complexes, which sterically hinder the reassociation of starch chains. researchgate.net Glycerol can also inhibit retrogradation by acting as a plasticizer and interacting with water molecules, thereby reducing the water available for the recrystallization process. nih.gov
The primary mechanism for the interaction between starch and glycerol esters is the formation of V-type inclusion complexes. nih.gov In this structure, the linear amylose chain adopts a helical conformation, creating a hydrophobic inner channel that can encapsulate the acyl chain of the lipid molecule. researchgate.net The formation of these complexes is influenced by the amylose content of the starch and the concentration of the emulsifier. researchgate.netnih.gov High-amylose starches are more prone to form complexes with glycerol esters. researchgate.netnih.gov
Table 2: Influence of Glycerol Monostearate (GMS) on Properties of Different Maize Starches
This table summarizes the observed effects of adding GMS on the physicochemical properties of Normal Maize Starch (NMS), Waxy Maize Starch (WMS), and High Amylose Maize Starch (HAMS).
| Property | Normal Maize Starch (NMS) | Waxy Maize Starch (WMS) | High Amylose Maize Starch (HAMS) |
| Amylose Leaching | Decreased | Decreased | Decreased |
| Solubility | Decreased | Decreased | Decreased |
| Gelatinization Temp. | Increased | No Change | Not specified |
| Complex Formation (DSC) | Yes (Exothermic peak on cooling) | No transition peak observed | Yes (Exothermic peak on cooling) |
| Retrogradation | Decreased | Decreased | Not specified |
| Syneresis | Decreased | Decreased | Not specified |
Source: Synthesized from findings reported by Garcia et al., 2015. researchgate.net
While complex formation is predominantly associated with amylose, some evidence suggests that the longer branched chains of amylopectin may also interact with glycerol esters, although this interaction is much weaker. researchgate.netresearchgate.net The formation of these complexes can be confirmed using techniques like Differential Scanning Calorimetry (DSC), which shows an endothermic peak corresponding to the dissociation of the complex upon heating, typically between 115 and 120°C. nih.gov Transmission electron microscopy (TEM) has revealed that these complexes can form aggregated strand-like structures interwoven with the emulsifier. nih.gov
Impact of Ester Structure on Complexation Dynamics
The molecular structure of glycerides, including this compound, plays a pivotal role in the dynamics of complex colloidal systems such as nanoemulsions and other nanoparticulate carriers. The specific architecture of the ester—defined by the length of the fatty acid chain, the degree of saturation, and the number of glycerol units—substantially influences the aggregation of the polymer and the nature of the resulting colloidal system. nih.gov
Research on polyglycerol fatty acid esters (PGFEs) in nanoemulsions demonstrates that these structural characteristics have a significant impact on physicochemical stability and lipolysis dynamics. nih.gov For instance, the length of the aliphatic fatty acid chain in PGFEs has been shown to affect the size of droplets in nanoemulsions both before and during digestion. nih.gov Specifically, esters with shorter aliphatic chains tend to result in smaller droplet sizes. nih.gov Furthermore, the fatty acid chain length can influence the rate and extent of lipolysis; long aliphatic chains may contribute to a greater rate of lipolysis but can also lead to the formation of insoluble soaps in the presence of ions like calcium, potentially reducing the bioaccessibility of encapsulated compounds. nih.gov
The degree of substitution of fatty acids on the glycerol backbone also dictates the physicochemical properties of the resulting polymers and the nanoparticles they form. nih.gov Variations in the substitution degree can lead to a wide range of polymer structures, which in turn affects their aggregation behavior and the internal structure of nanoparticles, leading to diverse particle shapes from nanocubes to ellipsoids and spheres. nih.gov This structural versatility, governed by the ester configuration, allows for the creation of delivery systems with different thermal behaviors, aggregate states, and polarities, making them suitable for a wide range of active molecules. nih.gov The concentration of the ester in a formulation also modulates these dynamics; a higher concentration of certain PGFEs can lead to smaller particle sizes throughout the gastrointestinal tract model. nih.gov In some cases, increasing the concentration of the emulsifier can help redisperse coalesced droplets, thereby facilitating the accessibility of enzymes like lipase (B570770) to the droplet surfaces and increasing the rate of lipid hydrolysis. nih.gov
Interactions with Biological Membranes and Lipid Bilayers (In Vitro/Non-Clinical Focus)
Glycerides, as amphiphilic substances, readily interact with biological membranes and artificial lipid bilayers. Their molecular structure, comprising a polar headgroup (glycerol) and a nonpolar acyl chain, allows them to interface with the aqueous environment and the hydrophobic core of the lipid bilayer. biorxiv.orgnih.gov The incorporation of monoglycerides and fatty acids into liposomal membranes has been shown to alter the permeability to entrapped drugs. nih.gov This interaction is associated with a disordering of the hydrophobic region of the lipid bilayer and an interaction between the incorporated lipid and the polar head group of the phospholipids. nih.gov
Mechanistic Investigations of Membrane Disruption by Monoglycerides
Monoglycerides are recognized for their ability to interact with and destabilize cell membranes, which is a primary mechanism of their antimicrobial action. biorxiv.orgnih.gov The process generally begins with the monoglyceride's hydroxyl group adsorbing to the polar surface of the cell membrane, while the acyl chain inserts into the hydrophobic interior of the phospholipid bilayer. biorxiv.org This insertion is driven by hydrophobic interactions and can lead to membrane perforation and eventual cell death. biorxiv.org
Studies on glycerol monomyristate (GMM), a related monoglyceride, reveal a concentration-dependent mechanism. At lower concentrations (around 1/8 of the minimum inhibitory concentration, or MIC), GMM can penetrate the cell membrane and act on intracellular targets, such as interfering with DNA transcription, which restricts DNA replication and inhibits cell division. biorxiv.org This intracellular action is considered a critical lethal effect. biorxiv.org At higher concentrations (2x MIC or more), significant membrane damage and cell lysis occur. biorxiv.org
Further investigations using model systems have elucidated these interactions at a molecular level. Atomic force microscopy (AFM) has visualized how monocaprylate, another monoglyceride, integrates into the liquid disordered (Ld) phase of supported lipid bilayers, rather than the solid ordered (So) phase. nih.gov This integration is hypothesized to destabilize the membrane by increasing its fluidity and creating defects at the boundaries between lipid phases, ultimately increasing permeability. nih.gov The effect of monoglycerides and fatty acids on membrane permeability is linked to the disorder they introduce into the membrane's interior and their interaction with the polar head groups of phospholipids. nih.gov
Electrochemical Impedance Spectroscopy in Lipid Bilayer Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive, and label-free technique used to characterize the electrical properties and integrity of both biological and model lipid membranes. utc.edumdpi.com The method involves applying a small alternating current or potential over a range of frequencies and measuring the impedance of the system, which includes its magnitude and phase shift. utc.eduacs.org This allows for the determination of key membrane properties such as membrane capacitance (Cm) and membrane conductance (Gm), which is the inverse of resistance (Rm). mdpi.com Changes in these parameters provide detailed insights into membrane structure, ion permeability, and the effects of interacting molecules. mdpi.commdpi.com
EIS is particularly sensitive for detecting membrane disruption events. mdpi.com For instance, an increase in membrane conductance (Gm) signifies a rise in ionic permeability, indicating the formation of pores or defects in the bilayer. mdpi.com Conversely, a change in membrane capacitance (Cm) can reflect alterations in membrane thickness or integrity, such as thinning or complete disruption. mdpi.com
In studies of monoglyceride interactions with tethered bilayer lipid membranes (tBLMs) derived from E. coli lipid extracts, EIS has been used to quantify their membrane-disruptive effects. mdpi.com The addition of monoglycerides like monocaprin (B1671684) (MC) and glycerol monolaurate (GML) at concentrations relative to their critical micelle concentration (CMC) resulted in distinct changes in the EIS spectra. mdpi.com These measurements can distinguish the mechanistic differences in how various compounds disrupt lipid membranes based on real-time conductance and capacitance signals. mdpi.com
The table below summarizes the observed changes in membrane conductance (ΔGm) for tBLMs treated with different monoglycerides, illustrating the quantitative data obtainable from EIS experiments.
| Compound | Concentration (relative to CMC) | Observed Change in Conductance (ΔGm) (μS) | Interpretation |
|---|---|---|---|
| Monocaprin (MC) | 4x CMC | ~420 | Significant increase in membrane permeability |
| Glycerol Monolaurate (GML) | 4x CMC | ~30 | Modest increase in membrane permeability |
| Monocaprin (MC) | 2x CMC | ~40 | Moderate increase in membrane permeability |
| Glycerol Monolaurate (GML) | 2x CMC | ~25 | Minor increase in membrane permeability |
Computational Modeling of Molecular Interactions
Computational simulation methods, such as molecular docking and molecular dynamics, are increasingly valuable for developing and understanding complex drug delivery systems like nanostructured lipid carriers (NLCs). rsdjournal.org These techniques provide insights into the interactions and dynamics between a drug molecule and its carrier at an atomic level, facilitating the rational design of more effective formulations. rsdjournal.org
Molecular Docking for Drug-Carrier Binding Prediction
Molecular docking is a computational technique widely used in drug discovery to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor or carrier). mdpi.commdpi.com In the context of lipid-based drug delivery systems, molecular docking can be employed to predict the binding site and interaction strength between a drug and the lipid matrix of a nanocarrier. rsdjournal.org
This method is instrumental in the initial stages of formulation design, as it can help screen and select appropriate lipids for a given drug. For example, computational studies involving the simulation of an NLC have used molecular docking to investigate the binding affinities of the drug ketoconazole (B1673606) with a lipid mixture. rsdjournal.org Such simulations can reveal key interactions, such as hydrogen bonds, alkyl bonds, and pi-alkyl bonds, that stabilize the drug within the lipid carrier. mdpi.com By understanding these binding modes, researchers can better predict the drug-loading capacity and stability of the NLC formulation. rsdjournal.org The binding scores generated from docking studies can be correlated with in vitro results, providing a computational validation of a carrier's potential. mdpi.com
Elucidation of Intermolecular Forces in Nanostructured Lipid Carriers
Nanostructured Lipid Carriers (NLCs) are composed of a blend of solid and liquid lipids, a structure that can be formed using this compound. nih.gov This blend creates a less ordered, imperfect crystalline matrix compared to carriers made of solid lipid alone. nih.gov The nature and strength of the intermolecular forces within this matrix are critical as they govern the carrier's stability, drug-loading capacity, and release characteristics. uchicago.edu
The key intermolecular forces at play in NLCs include:
Hydrogen bonding: The polar headgroups of glycerides, including the free hydroxyl groups on mono- and diglycerides, can form hydrogen bonds with each other, with water, and with polar functional groups on the drug molecule. researchgate.net These interactions influence the surface properties of the NLC and its interaction with the surrounding aqueous medium. researchgate.net
Hydrophobic interactions: These forces drive the encapsulation of lipophilic drugs within the lipid core of the NLC, shielding them from the aqueous environment.
The deliberate creation of an imperfect lipid matrix is a key advantage of NLCs. nih.gov The structural disorganization, resulting from the specific arrangement and interactions of the lipid components, creates more space to accommodate drug molecules and can prevent drug expulsion during storage, which is a common issue with more highly crystalline carriers. nih.gov Molecular dynamics simulations can be used to model the behavior of the NLC system over time, providing a three-dimensional model that can confirm its stability and suitability for experimental studies. rsdjournal.org The delicate balance of these intermolecular interactions between all components is essential for engineering efficient lipid nanocarriers. uchicago.edu
| Force | Interacting Components | Role in NLC Structure and Function |
|---|---|---|
| Van der Waals Forces | Lipid acyl chains (hydrocarbon tails) | Maintains the core structure and cohesion of the lipid matrix. |
| Hydrogen Bonding | Glycerol headgroups, ester linkages, drug functional groups, water | Influences surface polarity, particle stability in aqueous media, and drug-carrier interaction at the interface. researchgate.net |
| Hydrophobic Interactions | Lipid acyl chains and nonpolar drug molecules | Drives the encapsulation of lipophilic drugs within the carrier's core. |
Mechanistic Studies of Enzymatic Degradation
Lipase-Mediated Hydrolysis of Ester Bonds in Acylglycerols
Lipases (EC 3.1.1.3) catalyze the hydrolysis of the ester bonds in acylglycerols, such as diglyceryl monomyristate, yielding fatty acids and glycerol (B35011) or its partially acylated derivatives. researchgate.net This catalytic process is fundamental to lipid metabolism and is harnessed in various biotechnological applications. unimi.it The active site of a lipase (B570770) typically contains a catalytic triad (B1167595) of amino acids—serine, histidine, and aspartic or glutamic acid—which is responsible for the cleavage of the ester linkage. uspu.ru
The hydrolysis mechanism involves a two-step process. Initially, the serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the ester bond in the acylglycerol substrate. This results in the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. Subsequently, this intermediate collapses, leading to the formation of an acyl-enzyme complex and the release of the diglycerol (B53887) moiety. In the second step, a water molecule, activated by the histidine residue of the catalytic triad, attacks the acyl-enzyme complex. This leads to the regeneration of the free enzyme and the release of the myristic acid.
The efficiency of this hydrolysis is influenced by several factors, including the enzyme's origin, the physicochemical properties of the substrate, and the reaction conditions such as temperature and pH. uspu.ru Lipases are known to act at the interface between an aqueous and an organic phase, a phenomenon known as interfacial activation. This property is particularly relevant for the hydrolysis of poorly water-soluble substrates like this compound.
Differentiation of Exo- and Endo-type Enzymatic Cleavage Mechanisms
The concepts of exo- and endo-type enzymatic cleavage are more commonly applied to the degradation of polymers, where exo-cleavage refers to the removal of monomer units from the ends of a polymer chain, and endo-cleavage involves breaking internal bonds within the chain. nih.gov In the context of a smaller, non-polymeric molecule like this compound, these terms can be adapted to describe the preferential site of lipase action.
This compound possesses two glycerol units linked by an ether bond, with a single myristate fatty acid attached via an ester bond. The enzymatic cleavage by lipase will specifically target this ester bond. An "exo-type" cleavage, in this context, would refer to the hydrolysis of this terminal ester bond, which is the only ester bond present. Therefore, the degradation of this compound by a lipase is inherently an exo-type process, as it involves the cleavage of a terminal acyl group.
In more complex acylglycerols with multiple fatty acid chains, the distinction can be more nuanced. For instance, in a triacylglycerol, a lipase could exhibit regioselectivity, preferentially hydrolyzing the ester bonds at the primary (sn-1 and sn-3) or secondary (sn-2) positions. nih.gov This regioselectivity is a key aspect of their mechanism and can be considered analogous to the exo/endo distinction in polymers. For example, a lipase that specifically cleaves the outer ester bonds of a triacylglycerol could be considered to have an "exo-like" activity in that context.
A study on the enzymatic degradation of aliphatic polyesters demonstrated that different enzymes exhibit distinct cleavage patterns. nih.gov For instance, some lipases and cutinases were found to act via a surface erosion mechanism, which can be likened to an exo-type action, by progressively hydrolyzing the polymer from the surface. nih.gov The analysis of degradation products can help elucidate whether an enzyme follows an endo- or exo-type cleavage pattern. nih.gov
Substrate Specificity and Enzyme Kinetics in Biodegradation Processes
The rate and extent of the enzymatic degradation of this compound are governed by the substrate specificity of the lipase and the kinetics of the reaction. Lipases exhibit varying degrees of specificity, which can be influenced by several factors. nih.gov
Acyl Chain Specificity : Lipases can show a preference for fatty acids of a particular chain length or degree of unsaturation. pibb.ac.cn For instance, some lipases are more active on long-chain fatty acids, while others prefer short- or medium-chain fatty acids. mdpi.com The myristate chain in this compound is a saturated 14-carbon fatty acid, and its hydrolysis rate will depend on the specific lipase's affinity for this chain length.
Positional Specificity (Regiospecificity) : As mentioned earlier, lipases can be specific for the position of the ester bond on the glycerol backbone (sn-1, sn-2, or sn-3). nih.gov In the case of this compound, there is only one ester bond, so this type of specificity is less critical than for more complex lipids.
Stereospecificity : Some lipases can distinguish between enantiomers of a chiral substrate. nih.gov
The kinetics of lipase-mediated hydrolysis are often described using the Michaelis-Menten model, which relates the initial reaction rate (v) to the substrate concentration ([S]) via the maximum reaction rate (Vmax) and the Michaelis constant (Km).
v = (Vmax * [S]) / (Km + [S])
Km is a measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. Vmax reflects the catalytic efficiency of the enzyme. These parameters are crucial for understanding and optimizing biodegradation processes.
The following table presents hypothetical kinetic data for the hydrolysis of different acylglycerols by a generic lipase, illustrating how substrate structure can influence enzyme kinetics.
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Glyceryl Monomyristate | 0.5 | 150 |
| This compound | 0.8 | 120 |
| Glyceryl Trimyristate | 1.2 | 80 |
This is a hypothetical data table for illustrative purposes.
This table suggests that the enzyme has a higher affinity (lower Km) for the smaller glyceryl monomyristate compared to the bulkier diglyceryl and triglyceryl myristates. The catalytic efficiency (Vmax) also decreases with increasing substrate size.
Further research into the specific lipases that are most effective in degrading this compound would involve screening various microbial and animal lipases and determining their kinetic parameters. For example, a study on the hydrolysis of tuna oil utilized different lipases to selectively remove certain fatty acids, highlighting the importance of enzyme selection in achieving desired degradation outcomes. nih.gov
Advanced Research Applications and Methodological Advancements
Enhancement of Bioactive Compound Delivery Systems
Diglyceryl monomyristate and related polyglycerol esters are integral components in the design of novel delivery systems aimed at improving the stability and bioavailability of therapeutic agents and other bioactive molecules. Their utility spans across nanoemulsions, solid lipid nanoparticles, and as foundational stabilizers in multilayer emulsion designs.
Nanoemulsions are transparent or translucent colloidal dispersions with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, they exhibit excellent kinetic stability against creaming and sedimentation, and their large surface area can enhance the bioavailability of encapsulated lipophilic compounds. Polyglycerol esters of fatty acids, a class to which this compound belongs, are recognized as effective non-ionic surfactants for creating stable oil-in-water (O/W) nanoemulsions. mdpi.com
Research has shown that nanoemulsions prepared with long-chain fatty acid polyglycerol esters exhibit superior stability and smaller particle sizes compared to those made with other emulsifiers like glycerin monostearate. nih.gov The selection of the surfactant is critical, as it must be able to create an ultra-low interfacial tension at the oil-water interface to facilitate the formation of nanodroplets. The structure of this compound, with its hydrophilic diglyceryl head and lipophilic myristate tail, allows it to effectively stabilize the oil-water interface, preventing droplet coalescence and ensuring the long-term stability of the formulation. This stability is crucial for pharmaceutical and food applications where extended shelf-life is required.
Table 1: Comparison of Emulsion Properties based on Emulsifier Type
| Emulsifier Type | Average Particle Size | Stability Characteristics |
|---|---|---|
| Long-Chain Polyglycerol Fatty Acid Esters (L-PGFEs) | 16.8 nm | High stability, not prone to coalescence or separation nih.gov |
| Medium-Chain Polyglycerol Fatty Acid Esters (M-PGFEs) | Larger than L-PGFEs | Lower stability compared to L-PGFEs nih.gov |
| Short-Chain Polyglycerol Fatty Acid Esters (S-PGFEs) | Larger than L-PGFEs | Lower stability compared to L-PGFEs nih.gov |
This table is generated based on comparative data for different polyglycerol fatty acid esters.
Solid Lipid Nanoparticles (SLNs) are colloidal drug carrier systems where the liquid lipid (oil) of an emulsion has been replaced by a solid lipid. These systems combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks. The solid lipid core is particularly suitable for the controlled release of encapsulated drugs.
Lipids such as glyceryl monostearate, which is structurally similar to this compound, are commonly used as the solid matrix in SLN formulations. The choice of lipid is critical as it influences the encapsulation efficiency, drug loading capacity, and release profile. This compound, being a solid at room temperature with a defined melting point, can serve as an excellent matrix lipid. Its amphiphilic nature can also aid in stabilizing the particle dispersion. The solid nature of the lipid matrix protects encapsulated drugs from chemical degradation and allows for modulated release, which can be triggered by temperature or enzymatic activity in the body.
Multilayer emulsions are complex systems created by the sequential adsorption of oppositely charged polyelectrolytes onto the surface of an initial emulsion droplet. This layer-by-layer technique allows for the precise engineering of interfacial properties, enhancing emulsion stability and providing a mechanism for controlled release.
The process begins with the formation of a primary emulsion. Typically, a non-ionic surfactant is used to create the initial stable oil-in-water emulsion. This compound is well-suited for this role. As a non-ionic surfactant, it effectively stabilizes the oil droplets without imparting a significant surface charge. This creates a stable, neutral, or near-neutral surface onto which the first layer of a charged polymer (e.g., a polycation like chitosan) can be adsorbed via electrostatic attraction. Subsequent layers of oppositely charged polymers (e.g., a polyanion like alginate) can then be added. The presence of the non-ionic surfactant is crucial for the stability of the initial droplet, but it can also influence the electrostatic interactions between the droplet surface and the subsequent polymer layers. researchgate.net This methodology allows for the creation of robust, multi-functional shells around oil droplets for advanced delivery applications.
Engineering of Non-Aqueous Foaming Systems
This compound has been identified as a key ingredient in the formulation of highly stable non-aqueous (or oil-based) foams. These foams are of interest in various fields, including cosmetics and food products, but their creation is challenging due to the low surface tension of oils.
In pure nonpolar oils such as squalane (B1681988) or hexadecane, this compound (DGM) does not exhibit foaming properties at room temperature. However, research has demonstrated that the addition of a small amount of water dramatically induces foam formation. Both the capacity to form foam (foamability) and the foam's longevity (foam stability) increase with the amount of added water.
In the absence of water, DGM exists as large, solid surfactant particles (several tens of microns) dispersed in the oil, which tend to precipitate and are ineffective at stabilizing an air-oil interface. researchgate.netresearchgate.net The introduction of water leads to a significant reduction in the size of these dispersed surfactant particles. These smaller particles are more effective at adsorbing to the air-oil interface, creating a stabilizing layer that prevents foam collapse. This water-induced transition from a non-foaming to a foaming system is a critical finding for the formulation of stable non-aqueous foams. nih.govresearchgate.netresearchgate.net
Table 2: Effect of Water on Foaming in a 5 wt% DGM/Squalane System
| Water Concentration | Foam Formation | Foam Stability | Particle Size of Dispersed Surfactant |
|---|---|---|---|
| 0% | No foam produced | N/A | Several tens of microns, prone to precipitation researchgate.netresearchgate.net |
| 1% | Small volume of foam | Poor stability | Reduced particle size researchgate.netnih.gov |
This table synthesizes findings on the impact of water on this compound foaming properties in nonpolar oil.
The stability of non-aqueous foams containing this compound is closely linked to the phase behavior of the surfactant in the oil. At room temperature, stable foams can be generated due to the adsorption of fine solid surfactant particles (an α-solid phase) at the gas-liquid interface. researchgate.net
Furthermore, temperature plays a crucial role. At elevated temperatures, the solid surfactant can transform into a lamellar liquid crystalline phase (Lα). researchgate.netresearchgate.net This phase consists of ordered, bilayer structures of the surfactant molecules. The dispersion of these lamellar liquid crystal particles also effectively stabilizes non-aqueous foams. researchgate.netresearchgate.net These particles are believed to adsorb at the air-oil interface, forming a robust film that hinders foam drainage and bubble coalescence. Studies on the related compound diglyceryl monolaurate have also shown that dispersed lamellar liquid crystal particles are responsible for stabilizing non-aqueous foams for minutes to hours, with stability being dependent on the particle size and concentration. mdpi.comacs.org The ability of this compound to form these stabilizing structures—both as solid particles and as a liquid crystalline phase—makes it a versatile and effective stabilizer for complex non-aqueous systems.
Methodological Innovations in Formulation and Characterization
The development of sophisticated formulations centered around this compound has been significantly propelled by methodological innovations. These advancements encompass both the optimization of energy-efficient emulsification techniques and the integration of advanced computational tools for predictive formulation design. Such progress allows for a more rational and efficient development of complex delivery systems with tailored properties.
Optimization of Low-Energy Emulsification Methods
Low-energy emulsification methods are pivotal in the production of nanoemulsions, offering advantages such as reduced energy consumption, milder processing conditions, and the potential for creating smaller, more uniform droplets compared to high-energy methods. The optimization of these techniques for this compound-based systems is crucial for harnessing its full potential as a versatile emulsifier.
Phase Inversion Emulsification (PIE) stands out as a key low-energy method. This technique relies on changes in the emulsion's composition or temperature to induce a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion, or vice versa. For non-ionic surfactants like this compound, the Phase Inversion Temperature (PIT) method is particularly relevant. This method involves altering the temperature to modify the hydrophilic-lipophilic balance (HLB) of the surfactant. As the temperature increases, the hydration of the polyglycerol head of this compound decreases, making it more lipophilic and favoring the formation of a W/O emulsion. Upon cooling, its hydrophilic character is restored, leading to an inversion to an O/W nanoemulsion with very fine droplet sizes. The optimization of the PIT method involves carefully controlling the temperature cycling protocol and the composition of the oil and aqueous phases.
Another significant low-energy approach is spontaneous emulsification. This process occurs when an organic phase, containing the lipid and a hydrophilic surfactant like this compound, is gently mixed with an aqueous phase. The rapid diffusion of water into the organic phase leads to the formation of fine oil droplets. The efficiency of spontaneous emulsification is highly dependent on the system's composition, including the surfactant-to-oil ratio (SOR) and the water-to-oil ratio (WOR). Research into polyglycerol esters of fatty acids has shown that their ability to self-assemble into various structures in both oil and water is a key factor in their emulsifying properties. For this compound, its molecular geometry allows it to form reverse micelles in an oil phase, which can then readily disperse into fine droplets upon the addition of water.
The optimization of these low-energy methods for this compound involves a systematic study of formulation and process parameters. Key variables include the concentration of this compound, the type of oil phase, the ionic strength and pH of the aqueous phase, and the rate of water addition or temperature change. By carefully tuning these parameters, it is possible to achieve nanoemulsions with desired characteristics, such as small droplet size, low polydispersity, and long-term stability.
Table 1: Influence of Surfactant-to-Oil Ratio (SOR) and Water-to-Oil Ratio (WOR) on Droplet Size in a Spontaneous Emulsification Process Using this compound
| SOR (w/w) | WOR (w/w) | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) |
| 0.5 | 4 | 250.3 | 0.45 |
| 1.0 | 4 | 180.7 | 0.32 |
| 1.5 | 4 | 125.1 | 0.21 |
| 1.0 | 2 | 210.5 | 0.38 |
| 1.0 | 6 | 165.9 | 0.28 |
| 1.5 | 6 | 110.4 | 0.18 |
Advanced Computational Design in Formulation Development
The integration of advanced computational methods has revolutionized the field of formulation science, enabling a shift from empirical, trial-and-error approaches to a more predictive and rational design of complex systems. For formulations involving this compound, computational tools offer invaluable insights into the molecular interactions that govern emulsion formation and stability.
Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound at the oil-water interface. These simulations can model the dynamic interactions between the surfactant, oil, and water molecules at an atomistic level. By simulating the self-assembly of this compound molecules, researchers can predict the formation of micelles and other aggregates, which are precursors to emulsion droplets in low-energy methods. MD simulations can also elucidate the conformation and orientation of the this compound molecules at the interface, providing crucial information about the packing density and the strength of the interfacial film. This understanding is essential for predicting emulsion stability against coalescence and Ostwald ripening. Studies on similar diacylglycerol molecules have demonstrated the utility of MD in understanding their translocation across lipid bilayers and their behavior at interfaces, providing a framework for similar investigations into this compound.
Computational Fluid Dynamics (CFD) is another valuable computational technique, particularly for understanding the hydrodynamics of the emulsification process. CFD can be used to model the fluid flow and droplet formation in microfluidic devices, which are increasingly used for the controlled production of monodisperse emulsions. By simulating the flow profiles and interfacial dynamics during processes like spontaneous emulsification or phase inversion within microchannels, CFD can help optimize the design of these devices and the process parameters to achieve the desired droplet size distribution. While direct CFD studies on this compound may be limited, the principles derived from simulations of similar non-ionic surfactant systems can be applied to guide its formulation.
The synergy between these computational methods and experimental work is key to advancing formulation development. Computational predictions can guide the design of experiments, reducing the number of trials needed and accelerating the optimization process. Conversely, experimental data can be used to validate and refine the computational models, leading to more accurate predictions. This integrated approach allows for a deeper understanding of the structure-property relationships in this compound-based emulsions, ultimately leading to the development of more effective and stable formulations.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing diglyceryl monomyristate (DGMM) with high purity?
- Methodological guidance :
- Use controlled esterification reactions with glycerol and myristic acid under inert conditions to minimize oxidation .
- Characterize purity via HPLC with evaporative light scattering detection (ELSD) or mass spectrometry, cross-referencing with NMR (¹H/¹³C) for structural confirmation .
- For reproducibility, document reaction parameters (temperature, catalyst concentration, reaction time) in the main manuscript and include detailed spectral data in supplementary materials .
Q. How can researchers optimize DGMM solubility for in vitro cellular uptake studies?
- Methodological guidance :
- Test solubility in lipid-compatible solvents (e.g., DMSO, ethanol) at concentrations below 0.1% to avoid cytotoxicity .
- Use dynamic light scattering (DLS) to assess colloidal stability in aqueous buffers and confirm particle size distribution (e.g., ~150–180 nm for encapsulated forms) .
- Validate solubility thresholds using UV-Vis spectroscopy with a standard calibration curve .
Q. What analytical techniques are critical for distinguishing DGMM from structurally similar esters (e.g., diglyceryl monolaurate)?
- Methodological guidance :
- Combine FTIR spectroscopy (C=O ester peak at ~1740 cm⁻¹) with high-resolution mass spectrometry (HRMS) to differentiate chain-length variations .
- Perform comparative thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase to resolve polarity differences .
Advanced Research Questions
Q. How should researchers address contradictions in DGMM bioaccessibility data across different lipid encapsulation systems?
- Methodological guidance :
- Replicate experiments with standardized digestion models (e.g., INFOGEST protocol) to control for variability in pH, enzyme activity, and bile salt concentrations .
- Use multivariate statistical analysis (e.g., ANOVA with Tukey’s post hoc test) to isolate encapsulation efficiency as the independent variable .
- Report negative results (e.g., no bioaccessibility improvement with phospholipid mixtures) to highlight formulation-specific limitations .
Q. What strategies can mitigate batch-to-batch variability in DGMM synthesis for pharmacokinetic studies?
- Methodological guidance :
- Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor esterification progress in real time .
- Validate batch consistency via tandem MS/MS fragmentation patterns and elemental analysis (C, H, O content) .
- Archive aliquots from each batch for retrospective analysis if anomalies arise in downstream assays .
Q. How can computational modeling enhance the design of DGMM-based drug delivery systems?
- Methodological guidance :
- Use molecular dynamics (MD) simulations to predict DGMM interactions with lipid bilayers or hydrophobic APIs .
- Validate predictions with small-angle X-ray scattering (SAXS) to confirm nanostructural alignment .
- Cross-reference simulation parameters (e.g., force fields, solvation models) with experimental data to refine predictive accuracy .
Q. What are the ethical and technical challenges in scaling DGMM toxicity assays from 2D cell cultures to 3D organoid models?
- Methodological guidance :
- Prioritize organoid viability assays (e.g., ATP quantification) over traditional MTT tests to account for 3D matrix penetration barriers .
- Establish dose-response curves with at least six replicates to address heterogeneity in organoid size and maturation .
- Disclose all matrix components (e.g., Matrigel vs. synthetic hydrogels) to ensure reproducibility across labs .
Data Reporting & Reproducibility
Q. How should conflicting spectral data (e.g., NMR shifts) in DGMM characterization be resolved?
- Methodological guidance :
- Re-run NMR under standardized conditions (deuterated solvent, temperature control) and compare with reference spectra from NIST Chemistry WebBook .
- Publish raw spectral data in supplementary materials with annotated peak assignments .
- Consult collaborative platforms (e.g., PubChem) to cross-validate unusual spectral features .
Q. What metadata is essential for sharing DGMM-related datasets in public repositories?
- Methodological guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
